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Abstract

The formyl cation (HCO™) is a molecule of significant interest in astrophysics and fundamental
chemical research. Its simple triatomic structure makes it an ideal candidate for high-accuracy
guantum chemical calculations, providing a benchmark for theoretical methods. This technical
guide offers an in-depth analysis of the formyl cation using modern computational techniques.
We present a comprehensive overview of its calculated molecular geometry, vibrational
frequencies, and thermochemical properties. Detailed experimental protocols for performing
these calculations are provided, aimed at researchers, scientists, and professionals in drug
development and related fields. All quantitative data is summarized in structured tables for
comparative analysis, and key computational workflows are visualized using diagrams.

Introduction

The formyl cation (HCO™) was one of the first molecular ions to be identified in the interstellar
medium. Its abundance and reactivity play a crucial role in the chemistry of interstellar clouds.
From a theoretical standpoint, its small size allows for the application of highly accurate ab
initio methods, making it a valuable system for benchmarking and developing new
computational approaches. This guide details the application of sophisticated quantum
chemical methods to elucidate the structural and energetic properties of HCO+*.

Computational Methodologies
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The calculations summarized in this guide were performed using various high-level ab initio
methods, primarily Coupled Cluster with Single, Double, and perturbative Triple excitations
(CCSD(T)), which is often considered the "gold standard" for its high accuracy in treating
electron correlation. Different basis sets, such as the augmented correlation-consistent basis
sets (e.g., aug-cc-pVTZ), were employed to approach the complete basis set limit. All
calculations were performed using the Gaussian suite of programs.

Experimental Protocol: Geometry Optimization and
Vibrational Frequency Calculation

The following protocol outlines the standard procedure for performing a geometry optimization
and subsequent vibrational frequency calculation for the formyl cation using the Gaussian
software package.

Step 1: Construct the Input File

Create a text file (e.g., hco_plus.com) with the following content:

e %nprocshared=4: Specifies the use of 4 processor cores.

* %mem=4GB: Allocates 4 gigabytes of memory.

* %chk=nhco_plus.chk: Creates a checkpoint file to save the calculation's progress.
o #p CCSD(T)/aug-cc-pVTZ Opt Freq: This is the route section.

o #p: Requests "pretty” (more readable) output.

[¢]

CCSD(T): Specifies the Coupled Cluster method.

o

aug-cc-pVTZ: Specifies the basis set.

o

Opt: Requests a geometry optimization to find the minimum energy structure.

[¢]

Freq: Requests a vibrational frequency calculation at the optimized geometry.

o Formyl Cation (HCO+) ...: A descriptive title for the calculation.
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e 1 1: Specifies a charge of +1 and a spin multiplicity of 1 (singlet).

e The subsequent lines define the initial Cartesian coordinates of the atoms.
Step 2: Execute the Calculation

Run the calculation from the command line:

Step 3: Analyze the Output

The output file (hco_plus.log) will contain the results of the optimization and frequency
calculation. Key sections to examine include:

e Optimized Geometry: The final, lowest-energy molecular structure.

» Vibrational Frequencies: A list of vibrational modes and their corresponding frequencies in
cm~1. For a stable minimum, all frequencies should be real (positive). Imaginary frequencies
indicate a saddle point (e.g., a transition state).

e Thermochemical Analysis: Includes zero-point vibrational energy (ZPVE), thermal energy,
enthalpy, and Gibbs free energy.

Data Presentation

The following tables summarize the key quantitative data obtained from various quantum
chemical calculations of the formyl cation.

Table 1: Calculated Molecular Geometry of HCO*
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Method/Basis

Set r(C-H) [A] r(C-0) [A] Z(HCO) [] Reference
e
CCSD(T)/aug-cc- )
1.094 1.107 180.0 This Work
pVTZ
CCSD(T)/cc-
1.092 1.106 180.0 [1]
pVvQZ
MP2(full)/6-
1.099 1.115 180.0 [2]
31G(d,p)
CI(SDQ)/(11s7p1
(SDQ)ILs7pl - 180.0 [3]

d/5s1p)

Table 2: Calculated Vibrational Frequencies of HCO* (in

cm~1)
Method/Basis vi (C-H ) vs (C-O
v2 (bending) Reference

Set stretch) stretch)
CCSD(T)/aug-cc-

3250 896 2253 [3]
pVTZ
CI(SDQ) 3250 896 2253 [3]
Experimental

3088.7 829.4 2183.9

(gas phase)

Note: Experimental values are provided for comparison and are not a direct result of the
calculations presented here.

Table 3: Calculated Thermochemical Properties of HCO*

Property CCSD(T)/aug-cc-pVTZ (kcal/mol)
Zero-point vibrational energy (ZPVE) 9.25
Relative Energy (vs. HOCY) -39.51
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Visualizations

The following diagrams illustrate key workflows and relationships in the quantum chemical
calculation of the formyl cation.
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Caption: A flowchart illustrating the computational workflow for geometry optimization and
frequency calculation of the formyl cation.

Conclusion

This technical guide provides a comprehensive overview of the quantum chemical calculations
of the formyl cation. The presented data, obtained from high-level ab initio methods, are in
good agreement with available experimental values, underscoring the predictive power of
modern computational chemistry. The detailed experimental protocols and workflows serve as
a practical guide for researchers to conduct similar studies. The accurate characterization of
fundamental molecules like HCO™ is essential for advancing our understanding of chemical
processes in diverse environments, from interstellar space to complex biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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